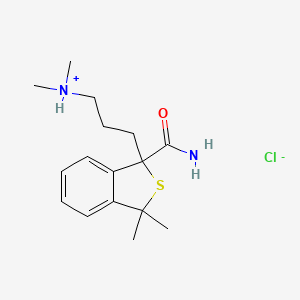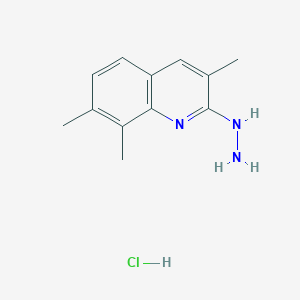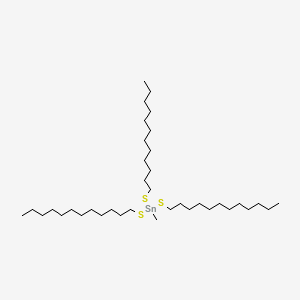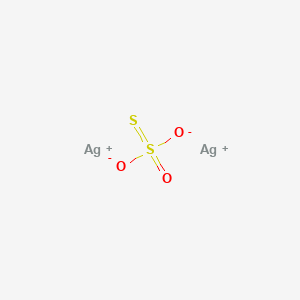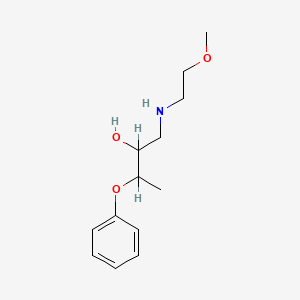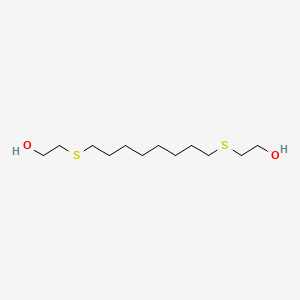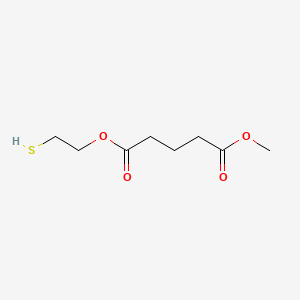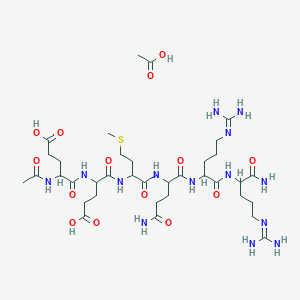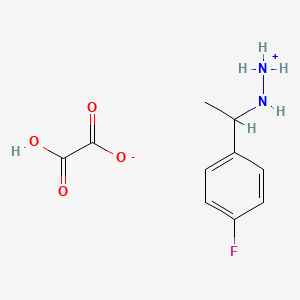![molecular formula C18H15N3O4 B13759228 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline CAS No. 61354-93-6](/img/structure/B13759228.png)
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C18H15N3O4. This compound is known for its unique structure, which includes a quinoline core substituted with a 2,4-dinitrophenyl group. It has been studied for various applications in scientific research due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline typically involves the condensation of 2,4-dinitrobenzaldehyde with 1-ethyl-1,2-dihydroquinoline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to reflux and stirred for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could produce quinoline N-oxides.
Scientific Research Applications
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, which may be harnessed for therapeutic purposes, such as targeting cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dinitrophenyl)methylene]-1,2-dihydroquinoline
- 2-[(2,4-Dinitrophenyl)methylene]-1-methyl-1,2-dihydroquinoline
- 2-[(2,4-Dinitrophenyl)methylene]-1-phenyl-1,2-dihydroquinoline
Uniqueness
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 1-position of the quinoline ring can influence its reactivity and interaction with other molecules, making it a valuable compound for various research applications .
Properties
CAS No. |
61354-93-6 |
|---|---|
Molecular Formula |
C18H15N3O4 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)methylidene]-1-ethylquinoline |
InChI |
InChI=1S/C18H15N3O4/c1-2-19-15(9-7-13-5-3-4-6-17(13)19)11-14-8-10-16(20(22)23)12-18(14)21(24)25/h3-12H,2H2,1H3 |
InChI Key |
XATSRGCAHHALNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


